molecular formula C13H16O2 B088441 4,4-Dimethyl-1-phenylpentane-1,3-dione CAS No. 13988-67-5

4,4-Dimethyl-1-phenylpentane-1,3-dione

Cat. No. B088441
CAS RN: 13988-67-5
M. Wt: 204.26 g/mol
InChI Key: HORVLKADAZQYRS-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-1-phenylpentane-1,3-dione” is a chemical compound with the formula C13H16O2 . It is a clear colorless liquid or viscous liquid . This compound is a dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-1-phenylpentane-1,3-dione” is represented by the formula C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 .


Physical And Chemical Properties Analysis

“4,4-Dimethyl-1-phenylpentane-1,3-dione” has a molecular weight of 204.27 . It appears as a clear colorless liquid or viscous liquid . The refractive index of this compound is 1.5590-1.5620 @ 20°C .

Scientific Research Applications

  • Summary of the Application : “4,4-Dimethyl-1-phenylpentane-1,3-dione” is a chemical compound used in organic chemistry . It is often used as a reagent in various chemical reactions .
  • Methods of Application or Experimental Procedures : One example of its use is in the reduction of the compound with sodium borohydride (NaBH4) to produce a mixture of inseparable diastereomeric 1,3-diols . This is followed by a one-pot, two-step stereospecific cyclization of syn- and anti-diols into the corresponding 2,4-disubstituted aryloxetanes .
  • Results or Outcomes : The result of this process is the production of 2,4-disubstituted aryloxetanes . These compounds are then separated by column chromatography and characterized spectroscopically .

properties

IUPAC Name

4,4-dimethyl-1-phenylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORVLKADAZQYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343478
Record name 4,4-dimethyl-1-phenylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-phenylpentane-1,3-dione

CAS RN

13988-67-5
Record name 4,4-Dimethyl-1-phenyl-1,3-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13988-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-dimethyl-1-phenylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The desired product is prepared as described in Example 1 using 2-hydroxyacetophenone (19.0 g, 140 mmol) and trimethylacetic hydrazide (10 g, 96 mmol). Yield: 5.0 g, 84%. m.p. 43°-45° C. 1H NMR (CDCl3), δ=1.25 (s, 9H, 3×CH3); 2.58 (s, 3H, CH3); 7.21 (d, 1H, ArH); 7.45-7.49 (m, 1H, ArH); 7.55-7.59 (m, 1H, ArH); 7.89 (d, 1H, ArH).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
R Afzali, M Vakili, SF Tayyari, H Eshghi… - Spectrochimica Acta Part …, 2014 - Elsevier
Molecular structure, conformational stabilities, and intramolecular hydrogen bonding (IHB) of 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD), have been investigated by means of …
Number of citations: 20 www.sciencedirect.com
M Kołodziejski, A Walczak, Z Hnatejko, J Harrowfield… - Polyhedron, 2017 - Elsevier
To establish a background to the possible use of its ambidentate derivatives as stimulus-responsive ligands in functional complexes, the basic coordination chemistry of the anion …
Number of citations: 9 www.sciencedirect.com
R Afzali, M Vakili, V Darugar - Journal of Molecular Structure, 2021 - Elsevier
Cis and trans isomerism, conformers, molecular structure, relative energies, spectroscopic analysis, metal-ligand strength, and complete vibrational assignment of bis(4,4-dimethyl-1-…
Number of citations: 3 www.sciencedirect.com
FM Perna, P Vitale, S Summa, V Capriati - Molbank, 2017 - mdpi.com
The two geometric isomers of 2-(tert-butyl)-4-phenyloxetane have, for the first time, been prepared starting from the commercially available 4, 4-dimethyl-1-phenylpentane-1, 3-dione. …
Number of citations: 1 www.mdpi.com
AP Singh, BB Park, HJ Kim - Tetrahedron Letters, 2012 - Elsevier
Reactions of trans-dihydroxo(meso-tetraphenylporphyrinato)tin(IV) [Sn(TPP)(OH) 2 ] with β-diketones such as acetylacetone (1), dibenzoylmethane (2), 1-phenylbutane-1,3-dione (3), or …
Number of citations: 7 www.sciencedirect.com
P Šimůnek, Z Padělková, V Macháček - Journal of Molecular Structure, 2014 - Elsevier
The structure of the azo-coupling products from enaminones derived from 4,4-dimethyl-1-phenylpentane-1,3-dione has been studied by means of solution-state 1 H, 13 C and 15 N …
Number of citations: 4 www.sciencedirect.com
R Afzali, M Vakili, H Eshghi, M Hakimitabar… - 19th Iranian Seminar …, 2013 - profdoc.um.ac.ir
Proton having a small mass and radius shows various characteristic phenomena such as hydrogen bonding. Recently, many researches are devoted to very strong hydrogen bonds, …
Number of citations: 2 profdoc.um.ac.ir
P Šimůnek, V Bertolasi… - European Journal of …, 2013 - Wiley Online Library
4,4‐Dimethyl‐1‐methylamino‐1‐phenyl‐2‐(substituted phenyldiazenyl)pent‐1‐en‐3‐ones (prepared upon azo coupling of 4,4‐dimethyl‐1‐methylamino‐1‐phenylpent‐1‐en‐3‐one 6a …
KL Tan, T Dong, XQ Zhang, CP Zhang - Organic & Biomolecular …, 2020 - pubs.rsc.org
Reactions of 1,3-ketoesters, -diesters, -diketones, and -ketoamides with [Me4N][SeCF3] in the presence of an appropriate oxidant provided a series of 2-trifluoromethylselenolated 1,3-…
Number of citations: 20 pubs.rsc.org
V Darugar, M Vakili, R Afzali… - Organic Chemistry …, 2017 - orgchemres.org
This study presents our view of unconventional and conventional intramolecular hydrogen bonds (HBs) for some beta-diketones theoretically and experimentally. According to our …
Number of citations: 3 www.orgchemres.org

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